molecular formula C12H16N2O3 B7580740 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid

3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid

Cat. No. B7580740
M. Wt: 236.27 g/mol
InChI Key: VMOAPAXJXULJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid, also known as Leu-aminopeptidase inhibitor, is a chemical compound that is used in scientific research. It is a potent inhibitor of leucine aminopeptidase, an enzyme that is involved in the metabolism of peptides.

Mechanism of Action

The mechanism of action of 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid involves the binding of the compound to the active site of leucine aminopeptidase. This binding prevents the enzyme from cleaving peptides, leading to a decrease in their metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid are primarily related to its inhibition of leucine aminopeptidase. This inhibition has been shown to affect various biological processes, including the immune system and cancer cell growth. Additionally, the compound has been shown to have anti-inflammatory effects in some studies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid in lab experiments include its potency as an inhibitor of leucine aminopeptidase and its reproducible synthesis method. However, the compound may have off-target effects on other enzymes and may not be suitable for use in certain experimental systems.

Future Directions

There are several future directions for research on 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid. One area of interest is the development of more potent and selective inhibitors of leucine aminopeptidase. Additionally, the compound could be used in studies to further elucidate the role of the enzyme in cancer and other diseases. Finally, the anti-inflammatory effects of the compound could be explored further for potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid involves the reaction of 3-aminophenylacetic acid with 2-methyl-2-nitrosopropane in the presence of a reducing agent. The resulting compound is then treated with hydrochloric acid to form the final product. The synthesis method has been well established in the literature and is reproducible.

Scientific Research Applications

3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid is primarily used in scientific research as a tool to study the role of leucine aminopeptidase in various biological processes. It has been shown to inhibit the enzyme in vitro and in vivo, leading to a decrease in the metabolism of peptides. This inhibition has been used to study the effects of leucine aminopeptidase on the immune system, as well as its involvement in cancer and other diseases.

properties

IUPAC Name

3-[[2-(3-aminophenyl)acetyl]amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(12(16)17)7-14-11(15)6-9-3-2-4-10(13)5-9/h2-5,8H,6-7,13H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOAPAXJXULJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC(=CC=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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